Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- is a complex organic compound that features a benzonitrile group linked to a pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-aminopyrazole-4-carboxamides with carboxylic acid esters.
Introduction of the benzonitrile group: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with a benzonitrile derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Cancer Research: The compound has shown promising cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacological Studies: It is used in the development of new therapeutic agents for diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- involves the inhibition of specific kinases:
Cyclin-Dependent Kinases (CDKs): The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting cell cycle progression.
Epidermal Growth Factor Receptor (EGFR): It occupies the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have shown potent cytotoxic activities.
Uniqueness
Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]- is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases, making it a valuable lead compound in drug discovery .
Properties
CAS No. |
89549-56-4 |
---|---|
Molecular Formula |
C19H11N5O |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-(1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C19H11N5O/c20-10-13-6-8-14(9-7-13)18(25)17-16-11-23-24(19(16)22-12-21-17)15-4-2-1-3-5-15/h1-9,11-12H |
InChI Key |
WFWMLQJABSGXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.